molecular formula C11H8O4 B1610366 2-Hydroxy-6-methoxynaphthalene-1,4-dione CAS No. 6223-31-0

2-Hydroxy-6-methoxynaphthalene-1,4-dione

Cat. No.: B1610366
CAS No.: 6223-31-0
M. Wt: 204.18 g/mol
InChI Key: NHDJZQSOUDOKRS-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxynaphthalene-1,4-dione is an organic compound with the molecular formula C11H8O4. It is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methoxy functional groups on the naphthalene ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the substitution of the hydroxyl group with a methoxy group. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Hydroxy-6-methoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,4-naphthoquinone: Lacks the methoxy group, making it less hydrophobic.

    6-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity.

    1,4-Naphthoquinone: The parent compound without any substituents.

Uniqueness

2-Hydroxy-6-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

4-hydroxy-6-methoxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-15-6-2-3-7-8(4-6)9(12)5-10(13)11(7)14/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDJZQSOUDOKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454655
Record name 2-hydroxy-6-methoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6223-31-0
Record name 2-hydroxy-6-methoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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